molecular formula C8H15N3O B13334520 3-(3-Amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol

3-(3-Amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol

Katalognummer: B13334520
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: FZOHLKSTHOFNCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol is a synthetic organic compound that features a pyrazole ring substituted with an amino group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions: The amino and methyl groups can be introduced via substitution reactions using appropriate reagents such as alkyl halides and amines.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and purity while minimizing cost and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The amino group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, halogens.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Primary amines.

    Substitution Products: Halogenated compounds or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 3-(3-Amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations.

Biology

This compound may have potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its pyrazole ring is a common motif in many biologically active compounds.

Medicine

Research may explore its potential as an active pharmaceutical ingredient or as a lead compound in drug discovery programs targeting specific diseases.

Industry

In material science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 3-(3-Amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(3-Amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol: Lacks the methyl group on the pyrazole ring.

    3-(4-Methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol: Lacks the amino group on the pyrazole ring.

    3-(3-Amino-4-methyl-1H-pyrazol-1-yl)-propan-1-ol: Lacks the methyl group on the propanol chain.

Uniqueness

The presence of both the amino and methyl groups on the pyrazole ring, along with the hydroxyl group on the propanol chain, gives 3-(3-Amino-4-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol unique chemical properties

Eigenschaften

Molekularformel

C8H15N3O

Molekulargewicht

169.22 g/mol

IUPAC-Name

3-(3-amino-4-methylpyrazol-1-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C8H15N3O/c1-6(5-12)3-11-4-7(2)8(9)10-11/h4,6,12H,3,5H2,1-2H3,(H2,9,10)

InChI-Schlüssel

FZOHLKSTHOFNCJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN(N=C1N)CC(C)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.